Phenyl pentafluorobenzenesulfonate
Description
Phenyl pentafluorobenzenesulfonate (C₆H₅OSO₂C₆F₅) is an organosulfur compound characterized by a phenyl group bonded to a pentafluorobenzenesulfonate ester moiety. This compound is notable for its electron-deficient aromatic sulfonate group, which enhances its reactivity as a leaving group in nucleophilic substitution reactions. The pentafluorophenyl (C₆F₅) substituent increases the electrophilicity of the sulfonate group, making it highly effective in facilitating reactions such as fluorination and alkylation .
This compound is widely utilized in radiopharmaceutical synthesis, particularly in ¹⁸F-labeling for positron emission tomography (PET) imaging. Its stability under acidic conditions and compatibility with fluorous solid-phase extraction (SPE) purification methods further enhance its utility in high-precision applications .
Properties
CAS No. |
793-75-9 |
|---|---|
Molecular Formula |
C12H5F5O3S |
Molecular Weight |
324.22 g/mol |
IUPAC Name |
phenyl 2,3,4,5,6-pentafluorobenzenesulfonate |
InChI |
InChI=1S/C12H5F5O3S/c13-7-8(14)10(16)12(11(17)9(7)15)21(18,19)20-6-4-2-1-3-5-6/h1-5H |
InChI Key |
KRZWVPZFIQDBNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl pentafluorobenzenesulfonate can be synthesized through the reaction of phenol with pentafluorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired sulfonate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Phenyl pentafluorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it susceptible to electrophilic attack, leading to substitution reactions at the meta position.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.
Major Products:
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
Phenyl pentafluorobenzenesulfonate has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of phenyl pentafluorobenzenesulfonate involves its ability to act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. The pentafluorobenzenesulfonate group enhances the compound’s reactivity by stabilizing the transition state during chemical reactions. This property is exploited in various synthetic applications to achieve high yields and selectivity.
Comparison with Similar Compounds
Table 1: Comparison of Solvolysis Rates (Y Values) for Sulfonate Esters
| Compound | Y (Solvolysis Rate Parameter) | Reference |
|---|---|---|
| This compound | 2.45 | |
| Triflate (CF₃SO₃⁻) | 2.78 | |
| Tosylate (CH₃C₆H₄SO₃⁻) | 1.76 | |
| Mesylate (CH₃SO₃⁻) | 1.32 |
The higher Y value for triflate reflects its greater reactivity, but this compound balances moderate reactivity with enhanced stability, making it preferable in fluorination reactions requiring controlled conditions .
Structural and Supramolecular Properties
This compound forms stable ionic salts with ammonium cations, such as dimesitylammonium pentafluorobenzenesulfonate. These salts exhibit unique crystal packing due to π-π interactions between the fluorinated aryl rings and hydrogen bonding with the ammonium group. Comparable salts with tosylate or triflate anions show less defined supramolecular architectures, highlighting the structural advantages of the pentafluorobenzenesulfonate group .
Table 2: Crystallographic Data for Ammonium Sulfonate Salts
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing phenyl pentafluorobenzenesulfonate, and how can purity be ensured?
- Methodological Answer : Synthesis involves reacting pentafluorobenzenesulfonic acid derivatives with phenol under controlled conditions. Purification via flash chromatography (silica gel, cyclohexane:ethyl acetate 99:1) is critical to isolate the product. Ensure anhydrous conditions and monitor reaction progress using thin-layer chromatography (TLC). Storage under nitrogen at −20°C prevents hygroscopic degradation .
Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, and ¹⁹F) for structural elucidation. For example, ¹⁹F NMR in CDCl₃ shows distinct signals between δ -132 to -158 ppm due to fluorine substituents. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z 346.9777). Compare data with published spectra to resolve ambiguities .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation. Store in airtight containers under nitrogen at −20°C. In case of exposure, rinse affected areas with water and consult a physician immediately, providing the safety data sheet (SDS) for reference .
Advanced Research Questions
Q. How can this compound be utilized as a catalyst in organic synthesis, and what mechanistic insights support its efficacy?
- Methodological Answer : Its strong electron-withdrawing pentafluorophenyl group enhances acidity, making it effective in ester condensation reactions. Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) can probe its role in stabilizing transition states. Monitor reactions via in situ IR or NMR to track intermediate formation .
Q. What experimental design strategies are recommended for studying the environmental persistence of this compound in aquatic systems?
- Methodological Answer : Employ central composite design (CCD) to optimize sampling parameters. Collect shallow soil and groundwater samples at multiple depths (e.g., 0–10 m) to assess vertical migration. Use ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for trace detection. Account for PFAS cross-contamination by analyzing blanks and controls .
Q. How can researchers resolve contradictory findings in toxicity assessments of this compound derivatives?
- Methodological Answer : Conduct systematic evidence synthesis by categorizing studies based on endpoints (e.g., hepatotoxicity, endocrine disruption). Evaluate study confidence via criteria like dose-response consistency and control for confounding factors (e.g., coexposure to other PFAS). Use meta-regression to reconcile differences in experimental models (e.g., in vitro vs. in vivo) .
Q. What are the challenges in detecting trace levels of this compound in complex matrices, and what analytical approaches mitigate these issues?
- Methodological Answer : Matrix effects in biological/environmental samples can suppress ionization in MS. Mitigate this by using isotope-labeled internal standards (e.g., ¹³C₆-phenyl pentafluorobenzenesulfonate) and solid-phase extraction (SPE) for cleanup. Optimize UHPLC gradients to separate co-eluting PFAS isomers. Validate methods with spike-recovery experiments (target: 70–120% recovery) .
Guidance for Developing Research Questions
- Frameworks : Apply PICO (Population: target analyte; Intervention: analytical method; Comparison: alternative techniques; Outcome: detection limit) for method development. Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess practicality .
- Pitfalls to Avoid : Overly broad questions (e.g., "Study all PFAS") lack focus. Instead, specify mechanisms (e.g., "Role of fluorine substitution in hydrolysis kinetics") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
